N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-14-11-16(3)18(12-15(14)2)19-9-10-21(26)24(23-19)13-20(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCDKIOQUCPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Trimethylphenyl Group: The trimethylphenyl group is introduced via a substitution reaction.
Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide has shown potential in various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, crystallographic data, and physicochemical properties.
Substituent Effects on the Phenyl Ring
- N-(2,4,6-Trimethylphenyl)acetamide Derivatives ():
Compounds like TMPA (N-(2,4,6-trimethylphenyl)-acetamide) and TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) exhibit distinct bond parameters due to methyl and chloro substitutions. For example, methyl groups on the phenyl ring reduce mean ring distortion compared to chloro substituents, as electron-donating methyl groups stabilize aromaticity more effectively . The target compound’s 2,4,5-trimethylphenyl group likely enhances steric bulk and hydrophobic interactions compared to unsubstituted or chlorinated analogs.
Pyridazinone Core Modifications
- N-cycloheptyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide ():
Replacing the 2,4,5-trimethylphenyl group with a 4-phenylpiperazinyl substituent increases molecular weight (409.5 g/mol vs. ~381.5 g/mol) and introduces a basic nitrogen, enhancing solubility in polar solvents. The piperazinyl group may also improve binding to targets like neurotransmitter receptors . - 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide ():
Substitution with a thiophene ring (vs. trimethylphenyl) reduces steric hindrance and introduces sulfur-mediated π-π interactions. The logP of this compound is comparable (~2.24), but the thiophene’s electron-rich nature may alter electronic properties .
Acetamide Linker Variations
- N-cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide (): This analog replaces the dihydropyridazinone core with a sulfamoylphenoxy group, resulting in a higher polar surface area (65.3 Ų vs. ~50–60 Ų for pyridazinone derivatives) and increased hydrogen-bond acceptors (8 vs. 5–6). The sulfamoyl group enhances water solubility but reduces membrane permeability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | ~381.5 | ~2.5 | 6 | ~55 | 2,4,5-Trimethylphenyl, cyclohexyl |
| N-(2,4,6-Trimethylphenyl)-acetamide | 207.3 | 1.8 | 3 | 43.4 | 2,4,6-Trimethylphenyl |
| N-cycloheptyl-pyridazinone analog | 409.5 | 2.9 | 6 | 58.1 | 4-Phenylpiperazinyl, cycloheptyl |
| Thiophene-pyridazinone analog | 381.5 | 2.2 | 5 | 51.2 | Thiophene, isopropylphenyl |
| Sulfamoylphenoxy analog | 340.4 | 2.24 | 8 | 65.3 | Dimethylsulfamoyl, cyclohexyl |
Key Observations:
Lipophilicity: The target compound’s logP (~2.5) balances solubility and permeability, making it more drug-like than highly polar analogs (e.g., sulfamoylphenoxy derivative) .
Hydrogen-Bonding Capacity: Fewer hydrogen-bond acceptors compared to sulfamoyl derivatives may enhance blood-brain barrier penetration .
Crystallographic Insights
Crystal structures of N-(2,4,6-trimethylphenyl)acetamides () reveal that methyl substitutions induce smaller distortions in the phenyl ring compared to chloro analogs. The target compound’s asymmetric substitution (2,4,5- vs. 2,4,6-trimethyl) may lead to unique packing arrangements, affecting crystallinity and melting points .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide, and how can reaction conditions be optimized systematically?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. Statistical analysis of yield and purity data enables identification of critical factors, as demonstrated in chemical process optimization studies .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Employ a combination of NMR (¹H/¹³C) , high-resolution mass spectrometry (HRMS) , and FT-IR to confirm the core structure and substituents. For purity assessment, use HPLC-UV or LC-MS with a C18 column and gradient elution. Cross-reference spectral data with computational predictions (e.g., NMR chemical shift simulations) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS-compliant practices , including:
- Use of fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation/skin contact .
- Storage in sealed containers at controlled temperatures (e.g., -20°C for stability) .
- Emergency procedures for spills (neutralization with inert adsorbents) and exposure (immediate rinsing with water) .
Advanced Research Questions
Q. How can computational quantum chemical methods be integrated into predicting reaction pathways for synthesizing this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction intermediates. Tools like the ICReDD framework combine quantum mechanics with experimental data to predict feasible pathways (e.g., evaluating activation energies for cyclization steps). This reduces trial-and-error experimentation and identifies solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Comparative dose-response analysis : Normalize data using IC₅₀/EC₅₀ ratios and assess assay-specific variables (e.g., membrane permeability in cellular models).
- Meta-analysis : Apply multivariate statistics to identify outliers or confounding factors (e.g., solvent interference in enzyme assays) .
- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to verify binding affinities independently .
Q. How can the environmental fate and degradation pathways of this compound be modeled under atmospheric conditions?
- Methodological Answer : Leverage atmospheric chemistry models (e.g., DOE’s source-receptor frameworks) to simulate oxidative degradation. Key parameters include:
- Hydroxyl radical (·OH) reactivity : Predict half-life in air using structure-activity relationships (SARs).
- Photolysis rates : Assess UV-Vis absorption spectra to estimate sunlight-driven decomposition .
- Heterogeneous chemistry : Evaluate interactions with particulate matter using flow tube reactors .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Optimize preparative HPLC with chiral stationary phases if stereoisomers are present. For scale-up, consider continuous-flow membrane separation to enhance yield and reduce solvent waste. Monitor purity in real-time using in-line UV/Vis detectors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
